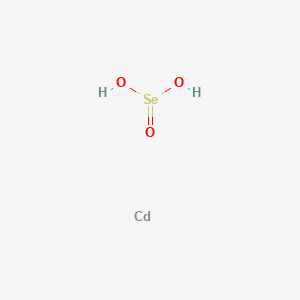![molecular formula K3[Fe(C2O4)3]<br>C6H4FeKO12+2 B083303 Tripotassium trioxalatoferrate CAS No. 14883-34-2](/img/structure/B83303.png)
Tripotassium trioxalatoferrate
Übersicht
Beschreibung
It often occurs as a trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, and is characterized by its emerald green crystalline appearance . This compound is a salt consisting of ferrioxalate anions, [Fe(C₂O₄)₃]³⁻, and potassium cations, K⁺. The ferrioxalate anion is a transition metal oxalate complex with an iron atom in the +3 oxidation state and three bidentate oxalate ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tripotassium trioxalatoferrate can be synthesized through several methods. One common method involves the reaction between iron(III) sulfate, barium oxalate, and potassium oxalate in water. The reaction proceeds as follows :
[ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ]
The mixture is digested on a steam bath for several hours, allowing the oxalate ions to replace the sulfate ions, forming barium sulfate as a byproduct, which is then filtered out. The pure this compound can be crystallized from the solution .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of ammonium ferrous sulfate, hydrogen peroxide, and ammonia. . The reaction conditions are optimized to improve the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tripotassium trioxalatoferrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ferrioxalate anion can undergo redox reactions, where the iron(III) is reduced to iron(II) while the oxalate is oxidized to carbon dioxide.
Photochemical Reactions: The compound is photo-sensitive and decomposes upon exposure to light, leading to the formation of iron(II) and carbon dioxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used in the synthesis and reactions involving this compound.
Light: Exposure to light of wavelengths less than 450 nm can induce photochemical reactions.
Major Products:
Iron(II) Complexes: Formed during redox reactions.
Carbon Dioxide: Produced during the oxidation of oxalate.
Wissenschaftliche Forschungsanwendungen
Tripotassium trioxalatoferrate has a wide range of applications in scientific research:
Chemical Actinometry: Used to measure light flux in photochemical experiments due to its photo-sensitive properties.
Magnetic Coordination Complexes: Utilized in the study of organometallic magnetic coordination complexes.
Analytical Chemistry: Employed in various analytical techniques to study redox reactions and photochemical processes.
Wirkmechanismus
The mechanism of action of tripotassium trioxalatoferrate involves its ability to undergo redox reactions and photochemical decomposition. The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, can absorb light, leading to an intramolecular redox reaction where iron(III) is reduced to iron(II) and oxalate is oxidized to carbon dioxide . This process is facilitated by the coordination of oxalate ligands to the iron center, which stabilizes the complex and allows for efficient electron transfer .
Vergleich Mit ähnlichen Verbindungen
Tripotassium trioxalatoferrate can be compared with other similar compounds, such as:
Sodium Ferrioxalate: Similar in structure but contains sodium cations instead of potassium.
Iron(II) Oxalate: Contains iron in the +2 oxidation state and lacks the complex coordination seen in ferrioxalate.
Iron(III) Oxalate: Similar oxidation state but different coordination environment compared to ferrioxalate.
Uniqueness: this compound is unique due to its photo-sensitive properties and its ability to undergo both redox and photochemical reactions. This makes it particularly useful in photochemical studies and as a chemical actinometer .
Eigenschaften
IUPAC Name |
potassium;2-hydroxy-2-oxoacetate;iron(3+);oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.K/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;+3;+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUWRBJHJVUDC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[K+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FeKO12+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14883-34-2 | |
| Record name | Potassium ferrioxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Potassium ferrioxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tripotassium trioxalatoferrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)








